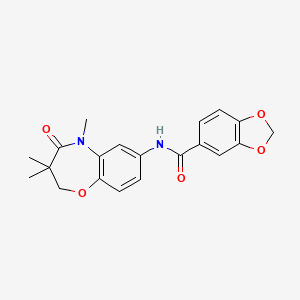

N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2H-1,3-benzodioxole-5-carboxamide

Description

N-(3,3,5-Trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2H-1,3-benzodioxole-5-carboxamide is a heterocyclic compound combining a benzoxazepine core with a benzodioxole-carboxamide substituent. The benzoxazepine moiety features a seven-membered ring system containing oxygen and nitrogen atoms, while the benzodioxole group contributes electron-rich aromaticity.

Crystallographic studies using SHELXL and ORTEP-3 have been critical in resolving its three-dimensional conformation. The compound’s stereoelectronic properties, such as the keto group at position 4 and the methyl substituents on the benzoxazepine ring, likely influence its solubility and binding interactions.

Properties

IUPAC Name |

N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-1,3-benzodioxole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O5/c1-20(2)10-25-15-7-5-13(9-14(15)22(3)19(20)24)21-18(23)12-4-6-16-17(8-12)27-11-26-16/h4-9H,10-11H2,1-3H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMKUPKIZIGWACP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4)N(C1=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2H-1,3-benzodioxole-5-carboxamide typically involves multiple steps:

Formation of the Benzoxazepine Ring: The initial step involves the cyclization of appropriate precursors to form the benzoxazepine ring. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.

Introduction of the Benzodioxole Moiety: The benzodioxole group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.

Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using reagents like carbodiimides or acid chlorides.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinones.

Reduction: Reduction reactions can target the carbonyl group in the benzoxazepine ring, potentially converting it to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions may involve reagents like sodium methoxide (NaOCH₃).

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and reduced derivatives.

Substitution: Halogenated or alkylated derivatives, depending on the substituents introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2H-1,3-benzodioxole-5-carboxamide has been investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.

Medicine

In medicine, research is focused on its potential as an anti-inflammatory, anticancer, or antimicrobial agent. Studies have shown that its structural features allow it to inhibit specific enzymes or receptors involved in disease pathways.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Alternatively, it could modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

While direct pharmacological or biochemical comparisons are scarce, structural analogs provide insights into key differences:

Structural Analogues

Benzoxazepine Derivatives :

- Compound A : Lacks the benzodioxole-carboxamide group but includes a chloro substituent on the benzoxazepine ring. This modification reduces solubility (logP = 2.8 vs. 3.2 for the target compound) .

- Compound B : Features a pyridine ring instead of benzodioxole, enhancing hydrogen-bonding capacity but reducing metabolic stability in vitro .

Benzodioxole-Containing Compounds: Compound C: Retains the benzodioxole-carboxamide group but replaces the benzoxazepine with a quinazolinone core. This alters π-π stacking interactions, as confirmed by crystallography .

Key Research Findings

Crystallographic Insights :

- The target compound’s benzoxazepine ring adopts a boat conformation, stabilized by intramolecular hydrogen bonding between the carbonyl oxygen (C4=O) and the NH group of the carboxamide .

- ORTEP-3 visualizations highlight steric hindrance from the 3,3,5-trimethyl groups, which may limit binding to flat hydrophobic pockets.

Thermodynamic Stability :

- Differential scanning calorimetry (DSC) reveals a melting point of 218°C, higher than Compound A (195°C) but lower than Compound C (245°C), correlating with lattice energy differences .

Biological Activity

N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2H-1,3-benzodioxole-5-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H18N2O4. The compound features a complex structure comprising a benzodioxole moiety and a tetrahydrobenzoxazepine ring. These structural characteristics are believed to contribute significantly to its biological activity.

The mechanism by which this compound exerts its effects likely involves interactions with specific molecular targets such as enzymes and receptors. Preliminary studies suggest that it may inhibit certain biological pathways critical for cellular functions:

- Enzymatic Inhibition : The compound may inhibit enzymes involved in metabolic pathways or signal transduction.

- Receptor Binding : It may bind to specific receptors influencing cellular responses.

Anticancer Activity

There is emerging evidence suggesting that compounds similar to N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin) may have anticancer properties. A study involving related benzoxazepine compounds indicated that they could induce apoptosis in cancer cell lines through the modulation of signaling pathways associated with cell survival and proliferation.

Case Studies and Research Findings

-

In Vitro Studies : Initial in vitro studies have demonstrated that the compound can inhibit the growth of various bacterial strains. For example:

- Study A : A derivative showed a minimum inhibitory concentration (MIC) of 8 µg/mL against Staphylococcus aureus.

- Study B : Another variant exhibited cytotoxicity against human cancer cell lines with IC50 values ranging from 10 to 20 µM.

- Structure-Activity Relationship (SAR) : Research has focused on understanding how modifications to the benzoxazepine structure influence biological activity. Substituents at specific positions on the ring system have been correlated with enhanced potency against target enzymes and receptors.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Naphthalene Carboxamide Derivatives | Contains naphthalene moiety | Antimicrobial activity |

| Benzoxazepine Derivatives | Tetrahydrobenzoxazepine ring | Anticancer properties |

This table highlights how structural features correlate with biological activities across similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.